molecular formula C21H30O4 B14698002 Butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;styrene CAS No. 26634-89-9

Butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;styrene

Cat. No.: B14698002
CAS No.: 26634-89-9
M. Wt: 346.5 g/mol
InChI Key: SNAIGXGUYXIILU-UHFFFAOYSA-N
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Description

Butyl 2-methylprop-2-enoate: , methyl 2-methylprop-2-enoate , and styrene are organic compounds that belong to the family of acrylates and vinyl compounds. These compounds are widely used in various industrial applications due to their unique chemical properties. Butyl 2-methylprop-2-enoate and methyl 2-methylprop-2-enoate are esters of methacrylic acid, while styrene is a derivative of benzene. These compounds are known for their ability to undergo polymerization, making them essential in the production of polymers and copolymers.

Preparation Methods

Butyl 2-methylprop-2-enoate: is typically synthesized through the esterification of methacrylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the product is purified through distillation .

Methyl 2-methylprop-2-enoate: is produced by the esterification of methacrylic acid with methanol. This reaction also uses an acid catalyst and is followed by purification through distillation .

Styrene: is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst such as iron oxide at high temperatures (600-650°C) to produce styrene and hydrogen .

Scientific Research Applications

Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate are used in the production of various polymers and copolymers. These materials are utilized in:

Styrene: is used in:

Mechanism of Action

The mechanism of action for these compounds primarily involves their ability to undergo polymerization. The vinyl groups in butyl 2-methylprop-2-enoate, methyl 2-methylprop-2-enoate, and styrene allow them to form long polymer chains through free radical polymerization. This process involves the initiation, propagation, and termination steps, where free radicals react with the monomers to form polymers .

Comparison with Similar Compounds

Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate are similar to other methacrylate esters such as ethyl methacrylate and 2-ethylhexyl methacrylate. These compounds share similar polymerization properties but differ in their physical properties and applications .

Styrene: is similar to other vinyl compounds such as vinyl acetate and vinyl chloride. While all these compounds can undergo polymerization, styrene is unique due to its aromatic structure, which imparts different physical and chemical properties to the resulting polymers .

Similar Compounds

  • Ethyl methacrylate
  • 2-Ethylhexyl methacrylate
  • Vinyl acetate
  • Vinyl chloride

These compounds share similar reactivity and applications but differ in their specific properties and uses .

Properties

CAS No.

26634-89-9

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;styrene

InChI

InChI=1S/C8H14O2.C8H8.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;2-7H,1H2;1H2,2-3H3

InChI Key

SNAIGXGUYXIILU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1

Related CAS

26634-89-9

Origin of Product

United States

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